molecular formula C12H15NO B7983727 (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one

(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one

Cat. No.: B7983727
M. Wt: 189.25 g/mol
InChI Key: YXPNWURQUUQMPJ-MDZDMXLPSA-N
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Description

(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one typically involves the condensation of an appropriate aldehyde with an amine under basic conditions. One common method is the reaction of benzaldehyde with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which then undergoes an aldol condensation to yield the desired enone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce phenylbutanol derivatives.

Scientific Research Applications

(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(Methylamino)-1-phenylbut-2-en-1-one
  • (E)-3-(Propylamino)-1-phenylbut-2-en-1-one
  • (E)-3-(Butylamino)-1-phenylbut-2-en-1-one

Uniqueness

(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one is unique due to its specific ethylamino substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions.

Properties

IUPAC Name

(E)-3-(ethylamino)-1-phenylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-13-10(2)9-12(14)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNWURQUUQMPJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=CC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN/C(=C/C(=O)C1=CC=CC=C1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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